molecular formula C31H34O4 B1667321 3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Número de catálogo B1667321
Peso molecular: 470.6 g/mol
Clave InChI: UEKIYVKPQNKSDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Aplicaciones Científicas De Investigación

    • BMS 986187’s applications span multiple fields:

        Chemistry: Limited information exists regarding its direct use in chemical research.

        Biology: It may serve as a valuable tool to study δ-opioid receptor function.

        Medicine: Potential therapeutic applications are yet to be fully explored.

        Industry: Its industrial applications remain undisclosed.

  • Mecanismo De Acción

    • BMS 986187 exerts its effects through the δ-opioid receptor.
    • Molecular targets and pathways involved require further investigation.
  • Análisis Bioquímico

    Biochemical Properties

    BMS-986187 plays a crucial role in biochemical reactions by enhancing the affinity of endogenous δ-opioid receptor agonists such as [Leu^5]-Enkephalin. It exhibits a 100-fold selectivity for δ-opioid receptors over μ-opioid receptors . The interaction between BMS-986187 and δ-opioid receptors involves positive allosteric modulation, which enhances the receptor’s response to its natural ligands. This interaction is characterized by an increase in receptor affinity and efficacy, leading to amplified signal transduction .

    Cellular Effects

    The effects of BMS-986187 on various cell types and cellular processes are profound. In neuronal cells, BMS-986187 modulates cell signaling pathways associated with pain perception and analgesia. It influences gene expression by enhancing the transcription of genes involved in opioid receptor signaling. Additionally, BMS-986187 impacts cellular metabolism by altering the activity of enzymes and proteins involved in energy production and utilization .

    Molecular Mechanism

    At the molecular level, BMS-986187 exerts its effects through binding interactions with δ-opioid receptors. As a positive allosteric modulator, it binds to a distinct site on the receptor, separate from the agonist binding site. This binding induces conformational changes in the receptor, increasing its affinity for endogenous agonists and enhancing signal transduction. BMS-986187 also influences enzyme activity, leading to changes in gene expression and cellular responses .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of BMS-986187 change over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods. Long-term studies have shown that BMS-986187 maintains its efficacy in modulating δ-opioid receptor activity, with sustained effects on cellular function observed in both in vitro and in vivo studies .

    Dosage Effects in Animal Models

    The effects of BMS-986187 vary with different dosages in animal models. At low doses, the compound effectively enhances δ-opioid receptor activity without significant adverse effects. At higher doses, BMS-986187 may exhibit toxic effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, indicating a dose-dependent response in modulating δ-opioid receptor activity .

    Metabolic Pathways

    BMS-986187 is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity and degradation. The compound influences metabolic flux by modulating the activity of key enzymes involved in energy production and utilization. Additionally, BMS-986187 affects metabolite levels, leading to changes in cellular metabolism and function .

    Transport and Distribution

    Within cells and tissues, BMS-986187 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and efficacy. BMS-986187’s distribution within tissues is crucial for its therapeutic effects, as it ensures targeted modulation of δ-opioid receptors .

    Subcellular Localization

    The subcellular localization of BMS-986187 plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with δ-opioid receptors and other biomolecules, ensuring precise modulation of cellular responses .

    Métodos De Preparación

    • Unfortunately, specific synthetic routes and reaction conditions for BMS 986187 are not widely documented in the available literature.
    • Industrial production methods remain proprietary, limiting our knowledge of large-scale synthesis.
  • Análisis De Reacciones Químicas

    • BMS 986187 likely undergoes various chemical reactions, but detailed information on specific types (oxidation, reduction, substitution, etc.) is scarce.
    • Common reagents and conditions used in these reactions are not well-documented.
    • Major products resulting from these reactions remain undisclosed.
  • Comparación Con Compuestos Similares

    • Unfortunately, direct comparisons with similar compounds are not readily available.
    • Identifying unique features of BMS 986187 remains challenging due to limited data.

    Propiedades

    IUPAC Name

    3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UEKIYVKPQNKSDI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C31H34O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    470.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
    Reactant of Route 2
    Reactant of Route 2
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
    Reactant of Route 3
    Reactant of Route 3
    Reactant of Route 3
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
    Reactant of Route 4
    Reactant of Route 4
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
    Reactant of Route 5
    Reactant of Route 5
    Reactant of Route 5
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
    Reactant of Route 6
    Reactant of Route 6
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

    Q & A

    Q1: What makes BMS-986187 a unique therapeutic approach for potential treatment of conditions like IBS?

    A1: Unlike traditional agonists that bind directly to the active site of the δ-opioid receptor (DOR), BMS-986187 acts as a positive allosteric modulator (PAM) [, , , , , ]. This means it binds to a different site on the DOR, enhancing the receptor's response to naturally occurring agonists like enkephalins. This approach offers potential advantages like increased selectivity, potentially leading to fewer side effects []. Research suggests that BMS-986187 might be beneficial in treating gut motility disorders like IBS by augmenting the inhibitory effects of DOR agonists on neurogenic contractions in the enteric nervous system (ENS) [].

    Q2: How does BMS-986187 impact DOR signaling within the enteric nervous system?

    A2: BMS-986187 demonstrates probe-dependence in its actions on DOR in the mouse colon, meaning its effects are contingent upon the presence of an orthosteric agonist []. It enhances the effects of DOR agonists by increasing their ability to inhibit neurogenic contractions, suggesting a potentiation of the DOR signaling pathway []. Additionally, BMS-986187 promotes DOR internalization in myenteric neurons, even in response to weakly internalizing agonists like ARM390, further indicating its influence on DOR signaling dynamics [].

    Q3: Can BMS-986187 directly activate the δ-opioid receptor without an orthosteric agonist present?

    A3: Research indicates that BMS-986187 can indeed function as a G-protein-biased allosteric agonist []. This means that it can directly activate the DOR, even in the absence of a primary agonist bound to the orthosteric site, and preferentially activate G protein signaling pathways []. This direct activation capability, coupled with its biased signaling, underscores the potential of BMS-986187 as a unique therapeutic tool.

    Q4: What are the implications of BMS-986187's ability to enhance endogenous opioid activity for pain management?

    A4: Studies have shown that BMS-986187, by itself, can produce significant antinociception, likely by amplifying the actions of naturally occurring opioids in the body []. Furthermore, it can potentiate the analgesic effects of certain opioid agonists, such as methadone, in a dose- and time-dependent manner []. These findings highlight the potential of BMS-986187 to achieve effective pain relief by leveraging and boosting the body's innate pain-modulating mechanisms.

    Q5: Has BMS-986187 demonstrated any potential in treating conditions beyond pain and IBS?

    A5: Preclinical studies suggest that BMS-986187 may hold promise in treating depression [, ]. It demonstrates antidepressant-like effects in mice, which are blocked by the DOR antagonist naltrindole and absent in DOR knockout mice, confirming a DOR-mediated mechanism [, ]. Furthermore, the antidepressant effects of BMS-986187 appear to be potentiated in the absence of μ-opioid receptor (MOR) activity, suggesting a complex interplay between DOR and MOR in mediating these effects [].

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.